molecular formula C7H5BrN2O2S B12963096 Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate

Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate

Cat. No.: B12963096
M. Wt: 261.10 g/mol
InChI Key: JGJNBFLRKWTSGI-UHFFFAOYSA-N
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Description

Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of thiosemicarbazide derivatives with α-halocarbonyl compounds in the presence of a solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed with or without a base catalyst, although the use of a base can shorten the reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazo[2,1-b]thiazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities .

Properties

IUPAC Name

methyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c1-12-6(11)4-2-10-3-5(8)13-7(10)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJNBFLRKWTSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(SC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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